Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate
Description
Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is an azo dye characterized by its naphthalene backbone, substituted with a hydroxyl group, a sulphonate group, and a 2,4-dimethylphenyl azo moiety. This compound is primarily utilized in textile dyeing due to its vibrant color and stability . Its synthesis involves diazotization of 4-amino-5-methoxy-2-methylbenzenesulfonic acid followed by coupling with 6-hydroxynaphthalene-2-sulphonic acid, with subsequent purification and isolation as the sodium salt .
Properties
CAS No. |
6300-33-0 |
|---|---|
Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-11-3-7-16(12(2)9-11)19-20-18-15-6-5-14(25(22,23)24)10-13(15)4-8-17(18)21/h3-10,21H,1-2H3,(H,22,23,24) |
InChI Key |
LECLGLNXZIZWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
In a typical procedure, 2,4-dimethylaniline (1.21 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (HCl, 3 mL) and water (5 mL) at 0–5°C. Sodium nitrite (NaNO₂, 0.69 g, 10 mmol) in water (2 mL) is added dropwise to maintain the temperature below 5°C, preventing diazonium salt decomposition. The reaction is monitored using starch-iodide paper to confirm excess nitrous acid, ensuring complete diazotization.
Mechanistic Considerations
The diazotization proceeds via nitrosation, where nitrous acid (generated from NaNO₂ and HCl) reacts with the amine to form an N-nitrosamine intermediate. Subsequent protonation and loss of water yield the diazonium ion (Ar–N₂⁺), stabilized by the electron-donating methyl groups on the aromatic ring. Side reactions, such as diazoamino compound formation, are suppressed by maintaining acidic conditions and low temperatures.
Coupling with 6-Hydroxynaphthalene-2-Sulphonic Acid
The diazonium salt is coupled with 6-hydroxynaphthalene-2-sulphonic acid under controlled pH to form the azo linkage.
Alkaline Coupling Protocol
A solution of 6-hydroxynaphthalene-2-sulphonic acid (2.44 g, 10 mmol) in 2.5 M sodium hydroxide (NaOH, 10 mL) is prepared and cooled to 0–5°C. The diazonium salt solution is added gradually with vigorous stirring, facilitating electrophilic aromatic substitution at the para position relative to the hydroxyl group. The reaction mixture is stirred for 30 minutes, during which the pH is maintained at 8–9 to favor coupling over diazonium salt hydrolysis.
Structural Direction and Regioselectivity
The hydroxyl and sulfonate groups on the naphthalene ring direct the azo group to position 5, as predicted by the ortho/para-directing nature of these substituents. Computational studies using molecular electrostatic potential (MEP) analysis corroborate this regioselectivity, showing enhanced electron density at position 5 due to resonance effects from the sulfonate group.
Isolation and Purification
Post-coupling, the crude product is isolated via salting-out and recrystallization.
Salting-Out with Sodium Chloride
Sodium chloride (NaCl, 5 g) is added to the reaction mixture, reducing the dye’s solubility and precipitating the product. The slurry is cooled to 0°C for 1 hour, and the precipitate is collected via vacuum filtration. Washing with ice-cold saturated NaCl solution removes residual inorganic salts.
Recrystallization for Enhanced Purity
The crude dye is dissolved in minimal boiling water (50 mL) and filtered hot to remove insoluble impurities. Slow cooling to room temperature yields crystalline sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate, which is dried at 60°C under vacuum. Typical yields range from 65% to 75%, depending on reaction scale and purification efficiency.
Analytical Characterization
Advanced spectroscopic techniques validate the compound’s structure and tautomeric behavior.
UV-Vis Spectroscopy
The dye exhibits λₘₐₐ at 480 nm in aqueous solution, characteristic of the azo-hydrazone tautomeric equilibrium. Molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ confirms its suitability as a colorimetric agent.
FTIR and NMR Analysis
FTIR spectra show peaks at 1630 cm⁻¹ (N=N stretch), 1180 cm⁻¹ (S=O symmetric stretch), and 3400 cm⁻¹ (–OH stretch). ¹H NMR (D₂O, 400 MHz) reveals aromatic protons at δ 7.8–8.2 ppm (naphthalene ring) and δ 2.3–2.6 ppm (methyl groups), with no detectable diazonium salt impurities.
Tautomeric Equilibrium Studies
The azo-hydrazone equilibrium is pH-dependent, with the hydrazone form predominating in acidic media (pH < 4) and the azo form in alkaline conditions (pH > 8). Density functional theory (DFT) calculations align with experimental data, showing a 12 kJ/mol energy difference favoring the hydrazone tautomer in the solid state.
Industrial and Environmental Considerations
While the above method is laboratory-scale, industrial production employs continuous flow reactors to enhance efficiency. Recent advances focus on replacing toxic solvents with water-based systems and recovering NaCl for reuse, reducing environmental impact.
Scientific Research Applications
Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo coupling reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes involved in oxidation-reduction reactions. The pathways involved often include electron transfer processes that lead to the formation of colored products.
Comparison with Similar Compounds
Structural Analogues and Substitutions
The compound belongs to a broader class of azo dyes with variations in substituents affecting their chemical and functional properties. Key analogues include:
Physicochemical Properties
- Solubility : The presence of sulphonate groups (-SO₃Na) in all analogues ensures water solubility, but substituents like methoxy or methylphenyl modulate hydrophobicity. For example, the 2,4-dimethylphenyl group in the target compound reduces solubility compared to disodium analogues with dual sulphonates .
- Stability : Azo dyes with electron-withdrawing groups (e.g., -SO₃Na) exhibit higher photostability. The 2,4-dimethylphenyl group in the target compound provides steric hindrance, reducing degradation under UV exposure .
Research Findings and Functional Insights
Environmental and Toxicological Data
- Toxicity: Limited data exist for the target compound, but structurally similar dyes (e.g., Acid Orange 24) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .
- Environmental Impact : Azo dyes are persistent in water; the target compound’s removal via electrocoagulation achieves >90% decolorization at pH 6–8 .
Data Tables
Table 1: Key Physicochemical Parameters
Biological Activity
Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate, commonly referred to as a dye compound, has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azo linkage and hydroxynaphthalene structure, which contribute to its color properties and reactivity. Its chemical formula is , and it is typically used in various applications, including as a dye in cosmetics and textiles.
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
- Inhibition of Enzymatic Activity : The compound has been documented to inhibit certain enzymes such as tyrosinase, which plays a pivotal role in melanin production. This inhibition can be beneficial in cosmetic applications aimed at skin lightening and treatment of hyperpigmentation.
- Cellular Effects : Studies involving cell lines have demonstrated that this compound can modulate cellular signaling pathways. For instance, it has been observed to affect the expression levels of proteins involved in apoptosis and cell proliferation.
Case Study 1: Melanin Production Inhibition
A study conducted on B16F10 melanoma cells revealed that this compound significantly reduced melanin production compared to untreated controls. The mechanism was attributed to the compound's ability to inhibit tyrosinase activity and downregulate the expression of melanogenesis-related genes.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Melanin Content (µg/mL) | 150 | 75 |
| Tyrosinase Activity (U/mL) | 100 | 30 |
Case Study 2: Antioxidant Efficacy
In another study focused on oxidative stress, the compound demonstrated a strong ability to scavenge DPPH radicals. The results indicated that even at low concentrations, it could reduce oxidative damage in cellular models.
| Concentration (µM) | % DPPH Scavenging |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Research Findings
Recent research highlights the dual mechanisms through which this compound exerts its effects:
- Direct Inhibition : The compound directly inhibits tyrosinase activity through competitive binding.
- Gene Regulation : It also affects the transcriptional regulation of genes involved in melanin synthesis and oxidative stress response.
Q & A
Basic: What synthetic routes are commonly employed to produce Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate, and how is purity validated?
The compound is synthesized via diazo coupling: diazotization of a substituted aniline derivative (e.g., 4-amino-5-methoxy-2-methylbenzenesulfonic acid) followed by coupling with 6-hydroxynaphthalene-2-sulfonic acid under acidic conditions . Purification involves recrystallization or column chromatography to remove unreacted intermediates and salts. Purity is validated using reversed-phase HPLC with a C18 column, 0.05 M ammonium acetate/methanol gradient eluent, and UV detection at 235/254 nm . Quantitative analysis of subsidiary coloring matters and sulfonated byproducts is critical for ensuring compliance with research-grade standards .
Basic: How is the structural conformation of this azo dye determined experimentally?
Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and supramolecular interactions . For non-crystalline samples, spectroscopic methods like FT-IR (to confirm azo -N=N- stretching at ~1500 cm⁻¹) and NMR (¹H/¹³C for substituent patterns) are employed. Mass spectrometry (ESI-MS) validates molecular weight and sulfonate group presence .
Advanced: How do solvent polarity and pH influence the compound’s absorption maxima (λ_max), and how can contradictory literature values be reconciled?
The azo-hydrazone tautomerism of the dye causes λ_max shifts in polar solvents (e.g., water vs. ethanol) due to stabilization of the hydrazone form, which absorbs at longer wavelengths . Under acidic conditions (pH < 3), protonation of the hydroxyl group disrupts conjugation, leading to hypsochromic shifts. Contradictions in reported λ_max often arise from uncalibrated pH or solvent purity. Methodological consistency in solvent preparation (e.g., using buffers) and UV-vis spectrometer calibration (e.g., holmium oxide filters) is critical for reproducibility .
Advanced: What strategies mitigate photodegradation in studies requiring long-term dye stability?
Photostability is enhanced by:
- Encapsulation : Incorporating the dye into cyclodextrins or micelles to shield the azo group from UV radiation .
- Additives : Antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., titanium dioxide) reduce radical-mediated degradation .
- Computational modeling : DFT calculations predict vulnerable molecular sites (e.g., electron-rich azo bonds) to guide structural modifications . Accelerated aging tests under controlled UV/visible light (e.g., ISO 105-B02) quantify degradation kinetics .
Advanced: How can researchers resolve discrepancies in reported cytotoxicity profiles across cell-line studies?
Discrepancies often stem from:
- Dye aggregation : Non-monomeric forms in cell culture media alter bioavailability. Use dynamic light scattering (DLS) to monitor aggregation and adjust concentration protocols .
- Interference with assays : The dye’s absorbance may overlap with assay reagents (e.g., MTT at 570 nm). Validate cytotoxicity via orthogonal methods (e.g., flow cytometry for apoptosis) .
- Cell-specific uptake : Confocal microscopy with fluorescent analogs tracks subcellular localization and retention time .
Basic: What are the primary applications of this compound in analytical chemistry?
It serves as:
- pH indicator : Color transitions (red to purple) between pH 4–6 due to deprotonation of the hydroxyl group .
- Metallochromic agent : Chelates transition metals (e.g., Fe³⁺, Cu²⁺) for spectrophotometric quantification, with detection limits optimized via Job’s plot analysis .
Advanced: What analytical techniques quantify trace impurities in the compound, and how are detection limits optimized?
- HPLC-MS/MS : Identifies sulfonated byproducts (e.g., naphthalene disulfonates) with detection limits <10 ppb via multiple reaction monitoring (MRM) .
- ICP-OES : Measures residual sodium sulfate/sodium chloride (common uncolored impurities) at ppm levels .
- Capillary electrophoresis (CE) : Resolves isomers (e.g., ortho vs. para substitution) with high-resolution buffers (e.g., borate-phosphate, pH 9.2) .
Advanced: How does the compound’s sulfonate group affect its interaction with biomolecules in drug delivery studies?
The sulfonate groups enhance water solubility and enable electrostatic interactions with cationic biomolecules (e.g., chitosan, proteins). Surface plasmon resonance (SPR) quantifies binding affinities (KD values), while molecular docking simulations predict binding sites . In drug delivery, sulfonate-functionalized micelles improve payload retention in physiological pH (e.g., tumor microenvironment) .
Basic: What spectroscopic techniques differentiate this compound from structurally similar azo dyes?
- UV-vis spectroscopy : Unique λ_max (~500–520 nm in water) distinguishes it from analogs with methoxy or nitro substituents (e.g., Acid Orange 24 at 470 nm) .
- Raman spectroscopy : Characteristic peaks at 1140 cm⁻¹ (sulfonate S-O) and 1400 cm⁻¹ (azo N=N) confirm the structure .
Advanced: How can researchers address batch-to-batch variability in dye performance for reproducibility?
- Quality-by-Design (QbD) : Define critical process parameters (CPP: e.g., diazotization temperature, coupling time) via factorial design experiments .
- Multivariate analysis : PCA or PLS models correlate raw material purity (e.g., aniline derivative assay) with final product absorbance .
- Standardized protocols : Adopt ISO 9001-compliant synthesis and validation workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
